Cas no 697779-08-1 (3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo-)

3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo- structure
697779-08-1 structure
Product name:3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo-
CAS No:697779-08-1
MF:C16H26N2O2
MW:278.389844417572
CID:387472
PubChem ID:4324334

3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo-
    • 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide
    • DTXSID20401939
    • AKOS016400698
    • 697779-08-1
    • SR-01000145228-1
    • CHEMBL385850
    • SR-01000145228
    • AKOS002124993
    • MFCD05026178
    • Inchi: InChI=1S/C16H26N2O2/c19-15-10-12(16(20)17-13-6-4-5-7-13)11-18(15)14-8-2-1-3-9-14/h12-14H,1-11H2,(H,17,20)
    • InChI Key: HDIYYEOQUVDPKK-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)N2CC(CC2=O)C(=O)NC3CCCC3

Computed Properties

  • Exact Mass: 278.199428076g/mol
  • Monoisotopic Mass: 278.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.4Ų

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